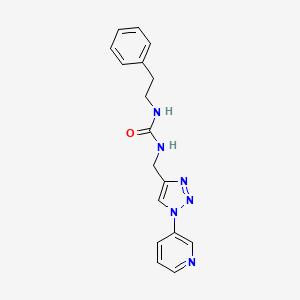

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Descripción

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a urea backbone with phenethyl and pyridinyl-triazolyl substituents, which contribute to its distinctive chemical properties.

Propiedades

IUPAC Name |

1-(2-phenylethyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c24-17(19-10-8-14-5-2-1-3-6-14)20-11-15-13-23(22-21-15)16-7-4-9-18-12-16/h1-7,9,12-13H,8,10-11H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWWTADAYDNENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a phenethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like copper(I) iodide to facilitate the cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenethyl or pyridinyl rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of appropriate catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted urea compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

1-Phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is used as a precursor in the synthesis of more complex molecules. Its triazole ring can be modified to create derivatives with tailored properties for specific applications.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, interacting with metal ions to form stable complexes. This property is crucial for developing catalysts and materials with enhanced functionalities.

Biology

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has been explored for its antiproliferative effects against cancer cell lines. In vitro studies demonstrated that derivatives of this compound could inhibit the growth of cancer cells, indicating its potential as an anticancer agent .

Medicine

Therapeutic Applications

Due to its biological activity, this compound is being investigated for therapeutic uses in treating various conditions, including inflammation and cancer. The structural modifications can enhance its efficacy and selectivity against specific targets .

Drug Design

The compound serves as a scaffold in drug design efforts aimed at developing new pharmaceuticals targeting specific biological pathways. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a promising candidate for further development .

Industry

Material Science

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical characteristics enable the creation of materials with enhanced performance metrics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

1-phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: Shares a similar urea backbone but with different substituents, leading to distinct chemical and biological properties.

1-phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another related compound with a piperidinyl group instead of the triazolyl group, resulting in different reactivity and applications.

Uniqueness

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to its triazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and biological activity.

Actividad Biológica

1-Phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenethyl group linked to a triazole moiety through a urea functional group, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The presence of the triazole ring enhances its affinity for various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound often exhibit inhibitory effects on kinases and other enzymes involved in cell signaling and proliferation. For instance:

- Aurora-A Kinase Inhibition : Compounds with similar structures have shown significant inhibition against Aurora-A kinase, a key regulator in cell cycle progression, with reported IC50 values as low as .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

| Activity Type | Target/Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor Activity | Aurora-A Kinase | 0.16 | |

| Anti-inflammatory | COX Inhibition | 19.45 | |

| Antimicrobial | Various Bacterial Strains | Varies |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Studies : A study by Xia et al. demonstrated that triazole derivatives exhibited significant antitumor activity with IC50 values ranging from to against various cancer cell lines .

- Anti-inflammatory Research : In a study examining pyrimidine derivatives, compounds showed varying degrees of inhibition against COX enzymes, highlighting the potential anti-inflammatory properties relevant to our compound .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenethyl and triazole moieties significantly influence the biological activity. For example:

- Substituting different groups on the pyridine or phenethyl rings can enhance potency or selectivity towards specific targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

The synthesis typically involves two key steps:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, reacting 3-azidopyridine with propargylamine derivatives under CuSO4/Na ascorbate catalysis yields the triazole intermediate .

- Urea linkage : Coupling the triazole intermediate with phenethyl isocyanate or via Curtius rearrangement of carbonyl azides (e.g., 4-hydroxymethylpyrazole-3-carbonyl azides reacting with primary amines) .

Critical Note : Solvent choice (e.g., toluene or CHCl3) and reaction time (1–2 hours reflux) significantly impact yield and purity .

Q. How can the structure of this compound be confirmed post-synthesis?

A multi-technique approach is recommended:

- X-ray crystallography : Use SHELXL for refinement of crystal structures. For example, SHELX software (SHELXL-2018) resolves bond lengths and angles with precision, particularly for triazole and urea moieties .

- NMR spectroscopy : Key signals include the urea NH protons (~8–10 ppm) and pyridyl/triazole aromatic protons (7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ expected within ±0.001 Da tolerance).

Advanced Research Questions

Q. How can synthetic yield be optimized for the triazole-urea hybrid structure?

Methodological strategies :

- Temperature control : Maintain 50–60°C during CuAAC to minimize side reactions while ensuring complete azide conversion .

- Purification : Use EtOH–AcOH (2:1) for crystallization to remove unreacted amines or azides .

- Catalyst optimization : Replace CuSO4 with Cu(I)Br for faster kinetics in triazole formation, reducing reaction time to 4–6 hours .

Data contradiction : If yields vary between batches, verify azide purity via IR spectroscopy (absence of residual –N3 stretch at ~2100 cm⁻¹).

Q. How to address discrepancies in biological activity data across assays?

Case study : If HDAC2 inhibition (IC50) varies between low- and high-throughput assays:

- Assay conditions : Confirm buffer pH (7.4 vs. 7.0) and reducing agents (e.g., DTT stabilizes metal-dependent enzymes like HDACs) .

- Structural analogs : Compare activity of 1-phenethyl-3-triazolylmethylurea with pyrazolo-oxazinone derivatives, which may exhibit intramolecular cyclization under acidic conditions, altering bioactivity .

Resolution : Use molecular docking (e.g., AutoDock Vina) to model urea-triazole interactions with HDAC2’s catalytic Zn²⁺ site, identifying steric clashes or hydrogen-bonding mismatches .

Q. What computational approaches predict target binding modes for this compound?

Stepwise workflow :

Ligand preparation : Generate 3D conformers using Open Babel, emphasizing urea’s planar geometry and triazole’s π-stacking potential.

Protein preparation : Retrieve HDAC2 (PDB: 6G3O) or kinase targets (e.g., EGFR, PDB: 1M17) from RCSB, removing water molecules and adding polar hydrogens.

Docking simulations : Use GOLD or Glide with ChemPLP scoring to prioritize poses where the pyridyl group occupies hydrophobic pockets and the urea NH forms hydrogen bonds with Asp/Glu residues .

Validation : Cross-check docking results with SAR data from triazole-hydroxamic acid hybrids (e.g., IC50 vs. binding energy correlations) .

Q. How to analyze crystallographic data for polymorphic forms of this compound?

SHELXL refinement protocol :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Resolution cutoff : Include reflections up to 0.84 Å resolution for accurate electron density maps.

- Twinned data : Apply TWIN/BASF commands in SHELXL to model merohedral twinning, common in triazole-containing crystals .

Contradiction handling : If two polymorphs (e.g., monoclinic vs. orthorhombic) are reported, compare unit cell parameters (a, b, c) and hydrogen-bonding networks using Mercury 4.3.

Q. What strategies mitigate intramolecular cyclization during synthesis?

Problem : Pyrazolo-oxazinone byproducts form via intramolecular cyclization of 4-hydroxymethylpyrazole intermediates under anhydrous conditions . Solutions :

- Protecting groups : Introduce TBS (tert-butyldimethylsilyl) to block hydroxymethyl cyclization.

- Kinetic control : Conduct reactions at 0°C in THF/H2O (1:1) to slow cyclization rates .

Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) and LC-MS for intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.